

An In-depth Technical Guide to Cy3 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy3 NHS ester*

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This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols for **Cy3 NHS ester**, a widely used fluorescent dye in biological research. The information is intended to support researchers in the effective use of this reagent for labeling biomolecules.

Core Properties of Cy3 NHS Ester

Cy3 NHS ester is an amine-reactive fluorescent dye belonging to the cyanine family. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the Cy3 fluorophore to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.^{[1][2][3]} This reaction forms a stable amide bond, making it a robust tool for fluorescent labeling.^[2] Cy3 is characterized by its bright orange fluorescence, high photostability, and pH insensitivity between pH 4 and 10.^{[1][3][4]}

The molecular weight and chemical formula of **Cy3 NHS ester** can vary depending on the specific counter-ion and whether the cyanine dye is sulfonated. Sulfonated versions exhibit improved water solubility.^{[5][6]} Researchers should always refer to the manufacturer's certificate of analysis for batch-specific molecular weight.

Quantitative Data Summary

The key quantitative parameters for various forms of **Cy3 NHS ester** are summarized in the table below. These values are essential for calculating dye-to-protein ratios and for instrument setup during fluorescence imaging.

Property	Value	Source(s)
Molecular Weight	641.51 g/mol (with BF ₄ counter-ion)	[7][8][9]
590.15 g/mol (with Cl counter-ion)	[10][11][12]	
Molecular Formula	C ₃₄ H ₄₀ BF ₄ N ₃ O ₄	[7][8][9]
C ₃₄ H ₄₀ ClN ₃ O ₄	[10][11][12]	
Excitation Maximum (λ _{ex})	~555 nm	[6][7][11]
Emission Maximum (λ _{em})	~570 nm	[6][7][11]
Extinction Coefficient	~150,000 M ⁻¹ cm ⁻¹ at λ _{ex}	[4][7][11]
Fluorescence Quantum Yield	~0.31	[7][11]
Recommended Laser Lines	532 nm or 555 nm	[1][6]
Compatible Filter Sets	TRITC (tetramethylrhodamine)	[1][4]
Solubility	Soluble in DMSO, DMF	[2][4][7][11]
Storage Conditions	-20°C, desiccated and protected from light	[7][10][11]

Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins (specifically IgG antibodies) and oligonucleotides with **Cy3 NHS ester**.

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The molar ratio of dye to protein may need to be optimized for other proteins to achieve the desired degree of labeling (DOL) without causing fluorescence quenching.[13]

Materials:

- IgG antibody (1-10 mg/mL)

- **Cy3 NHS ester**
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[14]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column[15][16]
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the labeling buffer to a final concentration of 2-10 mg/mL.[10][16]
 - Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.[10]
- Prepare the Dye Stock Solution:
 - Allow the vial of **Cy3 NHS ester** to warm to room temperature before opening.
 - Immediately before use, dissolve the **Cy3 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15][16] Vortex to ensure it is fully dissolved. This solution is not stable and should be used promptly.[16]
- Conjugation Reaction:
 - Calculate the required volume of the dye solution. A dye-to-protein molar ratio of 10:1 is a common starting point for optimization.[10]
 - While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the **Cy3 NHS ester** stock solution.[15][16]
 - Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle stirring.[15][16]

- Purification of the Conjugate:
 - Equilibrate the Sephadex G-25 column with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, separating it from the smaller, unreacted dye molecules.[\[15\]](#)
 - Alternatively, for smaller volumes, a spin column can be used for purification according to the manufacturer's instructions.[\[15\]](#)
- Storage:
 - Store the purified Cy3-labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like 0.1% BSA and store at -20°C.[\[15\]](#)

This protocol is a general guideline for labeling amine-modified DNA or RNA.

Materials:

- Amine-modified oligonucleotide
- **Cy3 NHS ester**
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Anhydrous DMSO
- Acetonitrile
- Ethanol (for precipitation)

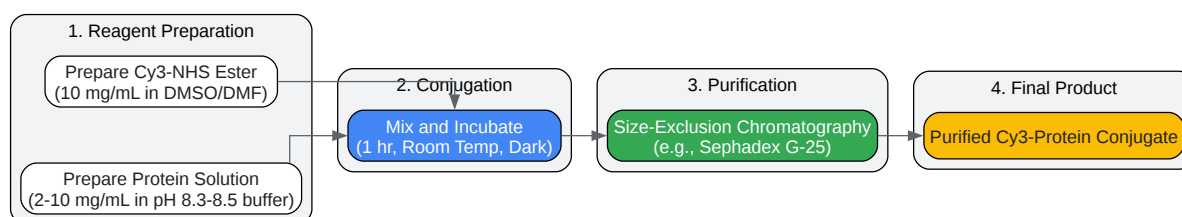
Procedure:

- Prepare the Oligonucleotide:
 - Dissolve the amine-modified oligonucleotide in a solution containing water, sodium bicarbonate buffer, and acetonitrile.[\[16\]](#)

- Prepare the Dye Stock Solution:
 - Prepare a fresh 10 mg/mL solution of **Cy3 NHS ester** in anhydrous DMSO.[16]
- Conjugation Reaction:
 - While stirring the oligonucleotide solution, slowly add the **Cy3 NHS ester** solution.[16]
 - Incubate the reaction for 3 hours at room temperature with continuous stirring, protected from light.[16]
- Purification:
 - Precipitate the labeled oligonucleotide by adding cold absolute ethanol and incubating at -20°C for 30 minutes.[16]
 - Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and briefly dry the pellet.[16]
 - The labeled oligonucleotide can be further purified using reverse-phase HPLC.[16]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protein labeling workflow, from reagent preparation to the final purified conjugate.



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Caption: Workflow for covalent labeling of proteins with **Cy3 NHS ester**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cy3 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081523#molecular-weight-of-cy3-nhs-ester]

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